molecular formula C25H22BrN3O B2729769 1-(4-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-45-3

1-(4-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2729769
CAS RN: 847395-45-3
M. Wt: 460.375
InChI Key: IOARGBHTNYCPGL-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BPPI" and is a member of the pyrrolidinone family of compounds. BPPI has been studied extensively in recent years due to its unique chemical structure and potential therapeutic benefits.

Scientific Research Applications

Materials Science and Coordination Polymers

One significant application of structurally complex molecules similar to the compound is in the development of novel metal-organic frameworks (MOFs) and coordination polymers. For instance, research has led to the synthesis of novel 2D cadmium(II) MOFs utilizing flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands. These MOFs showcase unique structural features, such as unprecedented trimeric and dimeric Cd(II) units, potentially useful in materials science for applications ranging from gas storage to catalysis due to their thermal stability and fluorescent properties (Xiaoju Li et al., 2012).

Organic Synthesis and Chemical Reactions

In organic synthesis, the compound's structural motifs are closely related to reactivity studies involving imidazole and pyridine derivatives. Research exploring the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes demonstrates the utility of related structures. This work provides an efficient route to polyfunctionalized heterocycles, highlighting the compound's relevance to developing novel organic synthesis methodologies (Ying Cheng et al., 2010).

Photocatalysis and Luminescence Sensing

Further applications extend to photocatalysis and luminescence sensing, where related compounds' fluorescent properties are exploited. For example, certain coordination polymers based on pyridinephenyl bifunctional ligands have been studied for their luminescence sensing capabilities towards ions and antibiotics in aqueous solutions, as well as their photocatalytic activities in degrading pollutants. These applications underscore the potential of the compound for developing new materials with environmental and diagnostic applications (Yun-Shan Xue et al., 2021).

properties

IUPAC Name

1-(4-bromophenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O/c26-20-10-12-21(13-11-20)29-17-19(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)15-14-18-6-2-1-3-7-18/h1-13,19H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOARGBHTNYCPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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